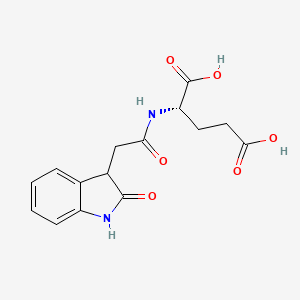
(2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid is a compound that belongs to the class of indole derivatives. It is characterized by the presence of an oxoindole moiety attached to an acetyl group, which is further linked to L-glutamic acid. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid typically involves multi-step reactions. One common method includes the initial formation of the oxoindole moiety, followed by its acetylation and subsequent attachment to L-glutamic acid. For instance, the synthesis of 2-(2-Oxoindolin-3-yl)acetic acid, a related compound, involves a two-step reaction with sodium hydroxide in water at 25°C, followed by hydrogenation using palladium on carbon in acetic acid and sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The oxoindole moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the oxoindole moiety to dihydroindole derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxoindole moiety can yield oxindole derivatives, while reduction can produce dihydroindole derivatives.
Applications De Recherche Scientifique
(2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid involves its interaction with specific molecular targets and pathways. For instance, oxindole derivatives have been shown to inhibit various protein kinases and enzymes, leading to antiproliferative effects in cancer cells . The compound may also interact with neurotransmitter receptors, contributing to its neuroprotective properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Oxoindolin-3-yl)acetic acid: Shares the oxoindole moiety but lacks the L-glutamic acid component.
2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid: Contains a hydroxyl group on the oxoindole moiety.
Uniqueness
(2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid is unique due to the presence of both the oxoindole moiety and the L-glutamic acid component. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
(2S)-2-[[2-(2-oxo-1,3-dihydroindol-3-yl)acetyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c18-12(16-11(15(22)23)5-6-13(19)20)7-9-8-3-1-2-4-10(8)17-14(9)21/h1-4,9,11H,5-7H2,(H,16,18)(H,17,21)(H,19,20)(H,22,23)/t9?,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVJMMKGNXWUHO-UMJHXOGRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)NC(CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
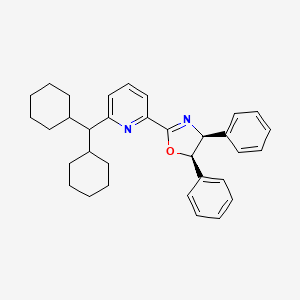
![5-([1,1'-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B8243247.png)
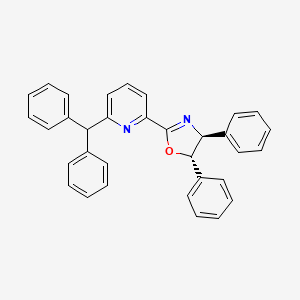
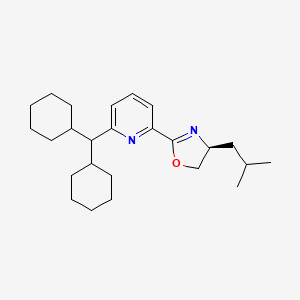
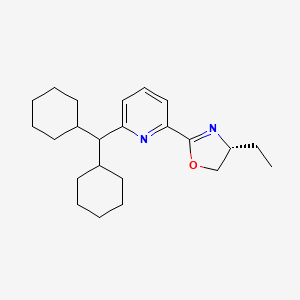
![2-Bromo-9-(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)-9-phenyl-9H-fluorene](/img/structure/B8243283.png)

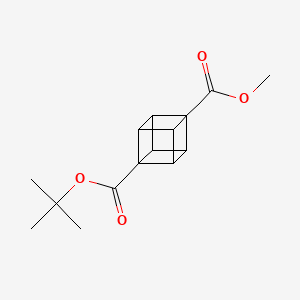
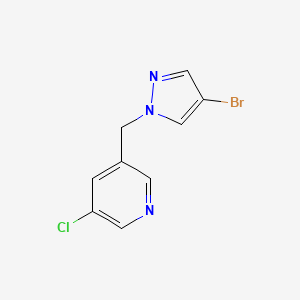
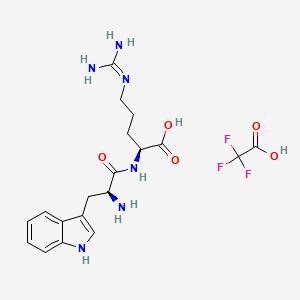
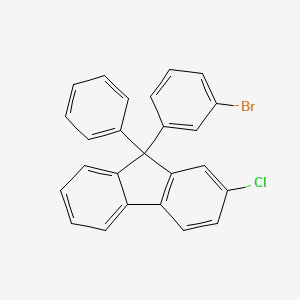

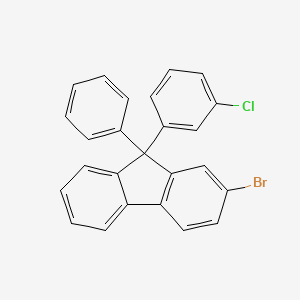
![N-([1,1'-Biphenyl]-4-yl)-3'-(naphthalen-1-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8243340.png)
